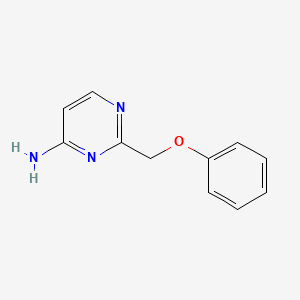

2-(Phenoxymethyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

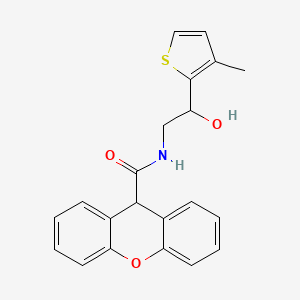

“2-(Phenoxymethyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1251109-86-0 . It has a molecular weight of 201.23 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(phenoxymethyl)-4-pyrimidinamine . The InChI code is 1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 201.23 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-(Phenoxymethyl)pyrimidin-4-amine derivatives are involved in the facile synthesis of pyrimidines, with studies showing reactions with phenols leading to the formation of pyrimidine derivatives. These compounds are obtained through operationally simple procedures and exhibit moderate to good yields (Gazizov et al., 2015).

- Pyrimidine derivatives, including those related to this compound, demonstrate potential as inhibitors in steel corrosion. The inhibitive action against mild steel corrosion has been studied, showing that these compounds can significantly reduce corrosion in acidic environments (Yadav et al., 2015).

Biological and Pharmacological Activity

- Some pyrimidine derivatives have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential utility as antifungal agents (Jafar et al., 2017).

- Certain pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity. These compounds have potential applications in managing complications associated with diabetes (La Motta et al., 2007).

- Pyrimidine derivatives have been explored for their antiangiogenic properties, particularly in the context of cancer treatment. Studies involving docking simulations suggest these compounds can be developed into potent antiangiogenic agents (Jafar & Hussein, 2021).

- In the realm of anticancer drug development, some 2-amino pyrido[3,4-d]pyrimidine derivatives have demonstrated selective activities against specific cancer cell lines, suggesting their potential as anticancer agents (Wei & Malhotra, 2012).

Miscellaneous Applications

- Pyrimidine derivatives are also researched for their potential in corrosion inhibition, particularly in the context of protecting mild steel in corrosive environments. Their efficiency as corrosion inhibitors highlights their utility in industrial applications (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “2-(Phenoxymethyl)pyrimidin-4-amine” are not provided in the search results, research into pyrimidines and their derivatives continues to be a vibrant field . These compounds have a wide range of pharmacological effects and are being explored for their potential in various therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of 2-(Phenoxymethyl)pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs) . CDKs are crucial protein-serine/threonine kinases that belong to the CMGC family . They play a significant role in regulating cell cycles and transcriptions .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle and transcription pathways . This can lead to downstream effects such as the prevention of cell proliferation . In the context of anti-inflammatory effects, pyrimidines inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation . This is particularly relevant in the context of its antitumor activity, where it has been shown to have potent effects against human breast cancer cells and human gastric cancer cells .

Propriétés

IUPAC Name |

2-(phenoxymethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDLSQFDJSBPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465940.png)

![2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2465945.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2465951.png)

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![6-[[4-(4-ethoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2465955.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)